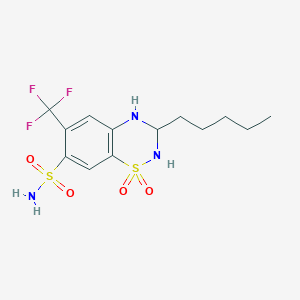
Penflutizide
Descripción general
Descripción
Penflutizide es un diurético tiazídico conocido por su capacidad de inhibir el simportador de sodio-cloruro. Se utiliza principalmente para tratar la hipertensión y el edema al promover la excreción de sodio y agua del cuerpo. El compuesto tiene una fórmula molecular de C13H18F3N3O4S2 y un peso molecular de 401.43 g/mol .
Métodos De Preparación
Penflutizide puede sintetizarse a través de varias rutas sintéticas. Un método común implica la reacción de 3-pentil-6-(trifluorometil)-3,4-dihidro-2H-1,2,4-benzotiadiazina-7-sulfonamida con reactivos apropiados bajo condiciones controladas . Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Penflutizide experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: El compuesto puede reducirse utilizando agentes reductores adecuados, lo que da como resultado la formación de derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Penflutizide tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en estudios de diuréticos tiazídicos y sus propiedades químicas.
Biología: Se estudia this compound por sus efectos en los procesos celulares y su potencial como herramienta para investigar los mecanismos de transporte iónico.
Medicina: El compuesto se utiliza en la investigación de la hipertensión y las condiciones cardiovasculares relacionadas.
Industria: This compound se utiliza en el desarrollo de nuevos fármacos diuréticos y en el estudio de las interacciones farmacológicas y la farmacocinética
Mecanismo De Acción
Penflutizide ejerce sus efectos inhibiendo el simportador de sodio-cloruro en el túbulo contorneado distal de la nefrona. Esta inhibición reduce la reabsorción de sodio, lo que lleva a un aumento de la excreción de sodio y agua, lo que ayuda a disminuir la presión arterial y reducir el edema. Los objetivos moleculares involucrados en este mecanismo incluyen el simportador de sodio-cloruro y varios canales y transportadores iónicos .
Comparación Con Compuestos Similares
Penflutizide es similar a otros diuréticos tiazídicos, como la hidroclorotiazida y la clorotiazida. Es único en su alta potencia y estructura química específica, que incluye un grupo trifluorometil. Esta característica estructural contribuye a sus distintas propiedades farmacológicas y lo convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .
Los compuestos similares incluyen:
- Hidroclorotiazida
- Clorotiazida
- Bendroflumethiazida
- Meticlotiazida
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y perfiles farmacocinéticos.
Propiedades
IUPAC Name |
1,1-dioxo-3-pentyl-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O4S2/c1-2-3-4-5-12-18-9-6-8(13(14,15)16)10(24(17,20)21)7-11(9)25(22,23)19-12/h6-7,12,18-19H,2-5H2,1H3,(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHXXQAIVSMYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048815 | |
| Record name | Penflutizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-91-2 | |
| Record name | Penflutizide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1766-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penflutizide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001766912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penflutizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penflutizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENFLUTIZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91NGD0O6FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes penflutizide stand out amongst other thiazide diuretics in terms of phototoxicity?
A: this compound demonstrates a higher potency for photooxidizing lipids compared to other thiazide diuretics like hydrochlorothiazide, methiclothiazide, benzylhydrochlorothiazide, and trichlormethiazide []. This enhanced phototoxicity is evident in its ability to induce lipid peroxidation in the presence of ultraviolet A (UVA) irradiation, a process involving the formation of singlet oxygen [].
Q2: How does this compound-induced photooxidation affect biological membranes?
A: Research indicates that this compound, when exposed to UVA radiation, can cause damage to red blood cell (RBC) membranes []. This damage is linked to the photooxidation of lipids present in the RBC membrane, ultimately leading to cell lysis []. This finding suggests that membrane lipids could be a key target for thiazide phototoxicity.
Q3: Can the enantiomers of this compound be separated, and if so, what method is used?
A: Yes, the enantiomers of this compound, a racemic drug, can be successfully separated using liquid chromatography []. This method employs chiral polyacrylamides as stationary phases to achieve enantiomeric resolution, the effectiveness of which depends on the specific substituents on the drug molecule's heterocyclic ring [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


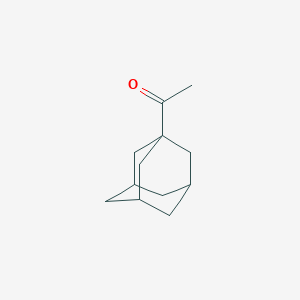
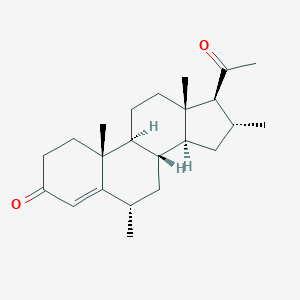

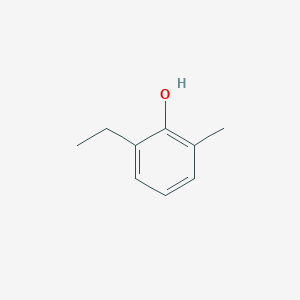

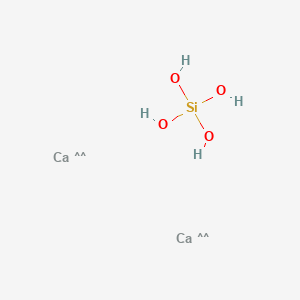
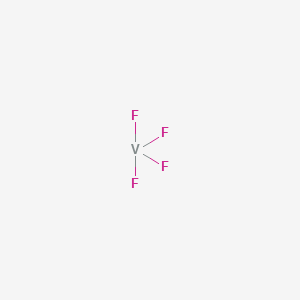
![2-fluoro-7-methylbenzo[a]anthracene](/img/structure/B167556.png)
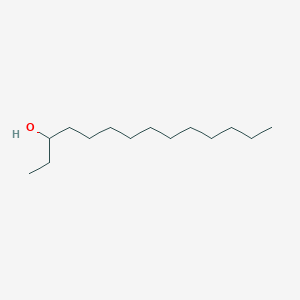
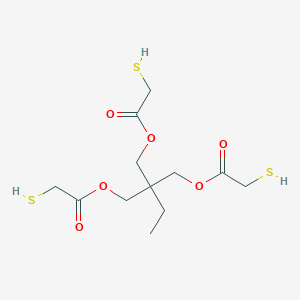
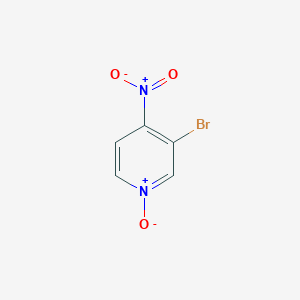

![Pyrrolidine, 1-[2-[4-(3,4-dihydro-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-, hydrochloride (1:1)](/img/structure/B167575.png)

